molecular formula C21H14Cl2N2O2S B4849867 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No. B4849867
M. Wt: 429.3 g/mol
InChI Key: IAWMOLZPZPTPBQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BZML belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future applications.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is required for cell division and proliferation. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide binds to the colchicine binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and eventual cell death. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has been found to induce G2/M phase cell cycle arrest in cancer cells, leading to cell death. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has several advantages for laboratory experiments, including its potent anti-tumor activity, anti-inflammatory properties, and ability to induce apoptosis in cancer cells. However, one of the limitations of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential therapeutic applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide are vast, and several future directions can be explored. One of the future directions is the development of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide analogs with improved solubility and potency. Another future direction is studying the combination of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide with other chemotherapeutic agents to enhance its anti-tumor activity. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide can also be studied for its potential use in treating other inflammatory diseases, such as Crohn's disease and psoriasis. Finally, the pharmacokinetics and toxicity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide need to be studied in detail to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions make it an attractive candidate for further research. The synthesis method of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is relatively simple, and it can be easily obtained in pure form. However, more research is needed to determine its safety and efficacy in clinical trials.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-19-14(22)10-12(11-15(19)23)20(26)24-16-7-3-2-6-13(16)21-25-17-8-4-5-9-18(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWMOLZPZPTPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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